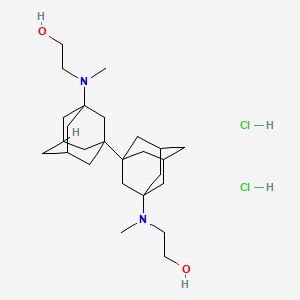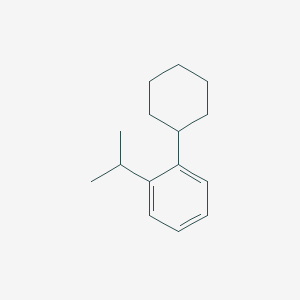
2,4-Bis(3,3-ethyleneureido)toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(3,3-ethyleneureido)toluene is a chemical compound with the molecular formula C13H16N4O2 and a molecular weight of 260.2917 g/mol . It is an achiral compound, meaning it does not have stereoisomers. This compound is known for its unique structure, which includes two ethyleneureido groups attached to a toluene backbone.
Preparation Methods
The synthesis of 2,4-Bis(3,3-ethyleneureido)toluene typically involves the reaction of 2,4-diaminotoluene with ethyleneurea under specific conditions. The reaction is usually carried out in a solvent such as toluene or benzene, and the temperature is carefully controlled to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,4-Bis(3,3-ethyleneureido)toluene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Bis(3,3-ethyleneureido)toluene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying molecular interactions and binding properties.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,4-Bis(3,3-ethyleneureido)toluene involves its interaction with specific molecular targets. The ethyleneureido groups can form hydrogen bonds with other molecules, influencing their structure and function. This compound can also participate in various chemical reactions, altering the pathways and outcomes of these processes .
Comparison with Similar Compounds
2,4-Bis(3,3-ethyleneureido)toluene can be compared with other similar compounds such as:
2,4-Bis(2-ethylhexylureido)toluene: Similar structure but with ethylhexyl groups instead of ethyleneureido groups.
2,4-Diaminotoluene: The precursor in the synthesis of this compound.
Toluene: The basic aromatic hydrocarbon structure without the ethyleneureido groups. The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
2131-75-1 |
|---|---|
Molecular Formula |
C13H16N4O2 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
N-[3-(aziridine-1-carbonylamino)-4-methylphenyl]aziridine-1-carboxamide |
InChI |
InChI=1S/C13H16N4O2/c1-9-2-3-10(14-12(18)16-4-5-16)8-11(9)15-13(19)17-6-7-17/h2-3,8H,4-7H2,1H3,(H,14,18)(H,15,19) |
InChI Key |
AEZTZOJIMOAEDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC2)NC(=O)N3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-[(2-Carboxyethyl)amino]hexanoic acid](/img/structure/B13746268.png)








